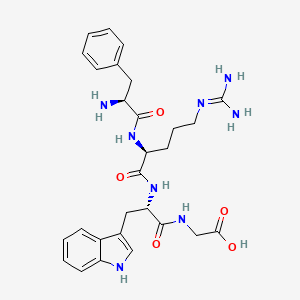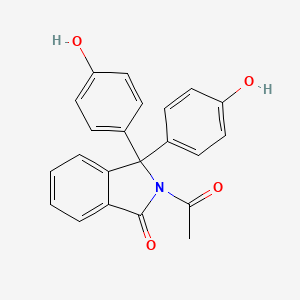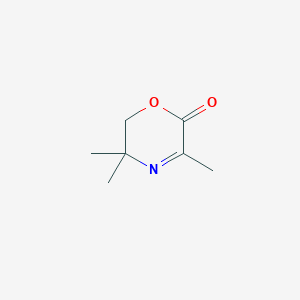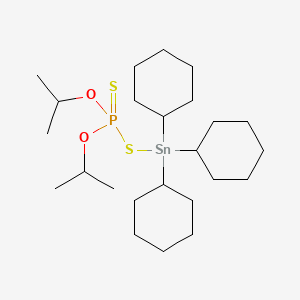
Phenylalanyl-arginyl-tryptophyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyl-arginyl-tryptophyl-glycine is a peptide composed of four amino acids: phenylalanine, arginine, tryptophan, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-arginyl-tryptophyl-glycine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc).
Coupling of Phenylalanine and Arginine: The protected phenylalanine is coupled with protected arginine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Addition of Tryptophan: The resulting dipeptide is then coupled with protected tryptophan using similar coupling reagents and conditions.
Incorporation of Glycine: Finally, the tripeptide is coupled with protected glycine to form the tetrapeptide.
After the synthesis, the protecting groups are removed using appropriate deprotection methods, such as catalytic hydrogenation or acid treatment, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanyl-arginyl-tryptophyl-glycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Use of specific amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield various peptide analogs .
Aplicaciones Científicas De Investigación
Phenylalanyl-arginyl-tryptophyl-glycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Chemistry: Utilized in the synthesis of more complex peptides and proteins.
Industry: Employed in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of phenylalanyl-arginyl-tryptophyl-glycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with melanocortin receptors, influencing melanocyte-stimulating hormone (MSH) activity and corticotropin-releasing factor (CRF) activity .
Comparación Con Compuestos Similares
Phenylalanyl-arginyl-tryptophyl-glycine can be compared with other similar peptides, such as:
Methionyl-glutamyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycine: This heptapeptide has additional methionine and glutamic acid residues, which may enhance its biological activity.
Histidyl-phenylalanyl-arginyl-tryptophyl-glycine: This pentapeptide lacks the phenylalanine residue, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific amino acid sequence, which confers distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
51031-17-5 |
|---|---|
Fórmula molecular |
C28H36N8O5 |
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H36N8O5/c29-20(13-17-7-2-1-3-8-17)25(39)35-22(11-6-12-32-28(30)31)27(41)36-23(26(40)34-16-24(37)38)14-18-15-33-21-10-5-4-9-19(18)21/h1-5,7-10,15,20,22-23,33H,6,11-14,16,29H2,(H,34,40)(H,35,39)(H,36,41)(H,37,38)(H4,30,31,32)/t20-,22-,23-/m0/s1 |
Clave InChI |
LRKPDXSVQHEAJR-PMVMPFDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)




